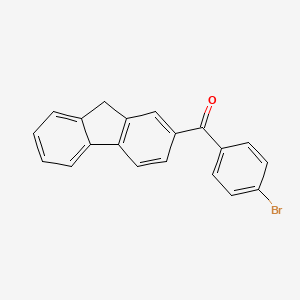
(4-bromophenyl)(9H-fluoren-2-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-Bromophenyl)(9H-fluoren-2-yl)methanone is an organic compound with the molecular formula C20H13BrO It is characterized by the presence of a bromophenyl group and a fluorenyl group attached to a methanone moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-bromophenyl)(9H-fluoren-2-yl)methanone typically involves the reaction of 4-bromobenzoyl chloride with 2-fluorenylmagnesium bromide in an anhydrous ether solvent. The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent moisture from interfering with the Grignard reagent. The reaction mixture is then quenched with water, and the product is extracted using an organic solvent such as dichloromethane. The crude product is purified by recrystallization or column chromatography to obtain the desired compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance efficiency and yield.
化学反応の分析
Types of Reactions
(4-Bromophenyl)(9H-fluoren-2-yl)methanone can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The carbonyl group in the methanone moiety can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: The fluorenyl group can be oxidized to form fluorenone derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, acetonitrile), and catalysts (e.g., palladium on carbon).
Reduction: Reducing agents (e.g., sodium borohydride, lithium aluminum hydride), solvents (e.g., tetrahydrofuran, ethanol).
Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), solvents (e.g., acetone, dichloromethane).
Major Products
Substitution: Substituted this compound derivatives.
Reduction: (4-Bromophenyl)(9H-fluoren-2-yl)methanol.
Oxidation: Fluorenone derivatives.
科学的研究の応用
(4-Bromophenyl)(9H-fluoren-2-yl)methanone has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of biological pathways and interactions, particularly those involving aromatic compounds.
作用機序
The mechanism of action of (4-bromophenyl)(9H-fluoren-2-yl)methanone involves its interaction with specific molecular targets and pathways. The bromophenyl group can participate in π-π interactions with aromatic residues in proteins, while the fluorenyl group can enhance the compound’s stability and binding affinity. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
類似化合物との比較
Similar Compounds
(4-Bromophenyl)phenylmethanone: Similar structure but lacks the fluorenyl group.
(4-Chlorophenyl)(9H-fluoren-2-yl)methanone: Similar structure with a chlorine atom instead of bromine.
(4-Methylphenyl)(9H-fluoren-2-yl)methanone: Similar structure with a methyl group instead of bromine.
Uniqueness
(4-Bromophenyl)(9H-fluoren-2-yl)methanone is unique due to the presence of both bromophenyl and fluorenyl groups, which confer distinct chemical and physical properties. The bromine atom enhances the compound’s reactivity in substitution reactions, while the fluorenyl group provides rigidity and stability, making it suitable for various applications in research and industry .
特性
CAS番号 |
4742-36-3 |
|---|---|
分子式 |
C20H13BrO |
分子量 |
349.2 g/mol |
IUPAC名 |
(4-bromophenyl)-(9H-fluoren-2-yl)methanone |
InChI |
InChI=1S/C20H13BrO/c21-17-8-5-13(6-9-17)20(22)15-7-10-19-16(12-15)11-14-3-1-2-4-18(14)19/h1-10,12H,11H2 |
InChIキー |
GVNHOJQTVWBORS-UHFFFAOYSA-N |
正規SMILES |
C1C2=CC=CC=C2C3=C1C=C(C=C3)C(=O)C4=CC=C(C=C4)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















